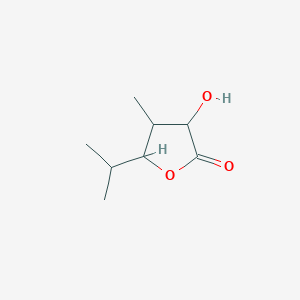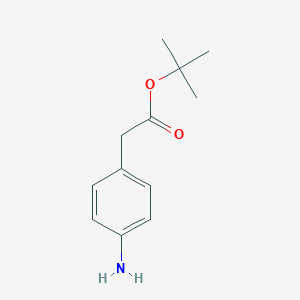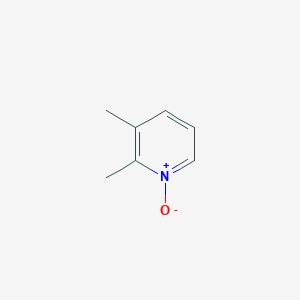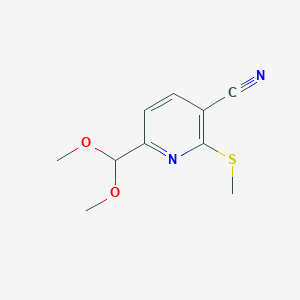![molecular formula C9H7FN2 B070600 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine CAS No. 182743-91-5](/img/structure/B70600.png)
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine, also known as BODIPY-FL-diazirine, is a fluorescent probe that has been widely used in scientific research. It is a diazirine-containing compound that can be used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine.
Applications De Recherche Scientifique
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine has been widely used in scientific research as a fluorescent probe. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine can be incorporated into proteins or other biomolecules, and upon exposure to UV light, the diazirine moiety can covalently crosslink with nearby molecules. This allows researchers to identify interacting partners of the labeled molecule and study the structure and function of complex biomolecular systems.
Mécanisme D'action
The mechanism of action of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine involves the covalent crosslinking of the diazirine moiety with nearby biomolecules upon exposure to UV light. The resulting crosslinks can be used to identify interacting partners of the labeled molecule and study the structure and function of complex biomolecular systems.
Biochemical and Physiological Effects:
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine is a relatively non-toxic compound that has been used in a variety of biochemical and physiological studies. The covalent crosslinking of the diazirine moiety with nearby biomolecules upon exposure to UV light can result in changes in the structure and function of the labeled molecule and its interacting partners. These changes can have downstream effects on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine in lab experiments include its ability to covalently crosslink with nearby biomolecules, allowing researchers to identify interacting partners and study complex biomolecular systems. The fluorescent properties of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine also make it easy to visualize and track in experiments. However, the limitations of using 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine include the need for UV light exposure to induce covalent crosslinking, which can result in phototoxicity and other experimental artifacts.
Orientations Futures
There are many future directions for the use of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine in scientific research. One potential direction is the development of new synthetic methods for 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine that are more efficient and cost-effective. Another direction is the application of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine in new areas of research, such as the study of protein-lipid interactions in cell membranes. Additionally, the development of new techniques for the analysis of covalent crosslinks formed by 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine could lead to a better understanding of complex biomolecular systems.
Méthodes De Synthèse
The synthesis of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine involves the reaction of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-hydroxyflavone with trifluoromethanesulfonic anhydride and diazomethane. This reaction results in the formation of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine. The synthesis of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine is a multistep process that requires careful attention to detail and purification to obtain a high-quality product.
Propriétés
Numéro CAS |
182743-91-5 |
|---|---|
Nom du produit |
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine |
Formule moléculaire |
C9H7FN2 |
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine |
InChI |
InChI=1S/C9H7FN2/c10-9(11-12-9)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
Clé InChI |
PHXKSRVHISUOMR-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C21)C3(N=N3)F |
SMILES canonique |
C1C(C2=CC=CC=C21)C3(N=N3)F |
Synonymes |
3H-Diazirine,3-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-3-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)

![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)

![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)



